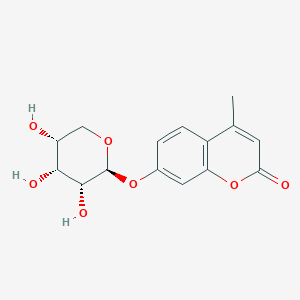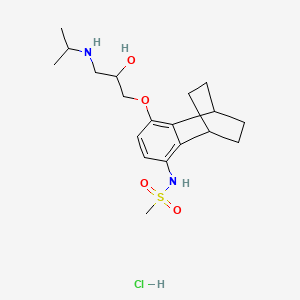
2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocodeine bitartrate, aspirin, and caffeine is a combination medication used primarily for pain relief. Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic, aspirin is a nonsteroidal anti-inflammatory drug (NSAID), and caffeine is a central nervous system stimulant. This combination is effective in managing moderate to severe pain, particularly when other pain medications are not sufficient .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrocodeine Bitartrate: Dihydrocodeine is synthesized from codeine through a process of hydrogenation.
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.
Caffeine: Caffeine is extracted from natural sources like coffee beans and tea leaves or synthesized from xanthine derivatives.
Industrial Production Methods
The industrial production of this combination involves the precise measurement and mixing of dihydrocodeine bitartrate, aspirin, and caffeine in specific ratios. The mixture is then formulated into tablets or capsules under controlled conditions to ensure uniformity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dihydrocodeine can undergo oxidation to form dihydromorphine.
Reduction: Aspirin can be reduced to salicylic acid under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Methyl iodide is often used for methylation reactions.
Major Products
Dihydrocodeine: Oxidation produces dihydromorphine.
Aspirin: Reduction yields salicylic acid.
Applications De Recherche Scientifique
Chemistry
Analgesic Research: Dihydrocodeine bitartrate is studied for its analgesic properties and potential for abuse and dependence.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of these compounds.
Biology
Pain Management: Studies on the efficacy of this combination in managing different types of pain.
Neurobiology: Research on the effects of caffeine on the central nervous system.
Medicine
Clinical Trials: Trials to determine the safety and efficacy of this combination in various patient populations.
Addiction Studies: Research on the potential for addiction and methods to mitigate it.
Industry
Pharmaceutical Formulation: Development of new formulations to improve bioavailability and patient compliance.
Quality Control: Methods to ensure the consistency and quality of the final product.
Mécanisme D'action
Dihydrocodeine Bitartrate
Dihydrocodeine bitartrate acts as an agonist at the μ-opioid receptors in the central nervous system, inhibiting the release of neurotransmitters and reducing the perception of pain .
Aspirin
Aspirin inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This reduces inflammation, pain, and fever .
Caffeine
Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Codeine: Similar to dihydrocodeine but less potent.
Acetaminophen: Often combined with caffeine and dihydrocodeine for pain relief.
Ibuprofen: Another NSAID similar to aspirin but with different pharmacokinetics.
Uniqueness
The combination of dihydrocodeine bitartrate, aspirin, and caffeine is unique in its multi-modal approach to pain relief, leveraging the analgesic, anti-inflammatory, and stimulant properties of its components .
Propriétés
Numéro CAS |
79102-58-2 |
|---|---|
Formule moléculaire |
C44H52ClN7O8S |
Poids moléculaire |
874.4 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2S.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-11,13H,12H2,1-3H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H |
Clé InChI |
ZGWVKGYYNSULOV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Synonymes |
Synalgos |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



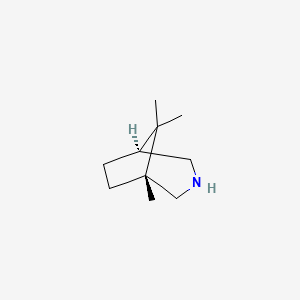

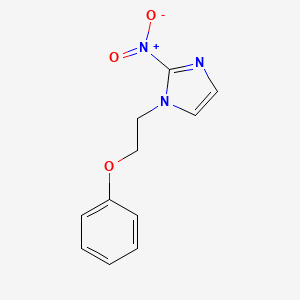

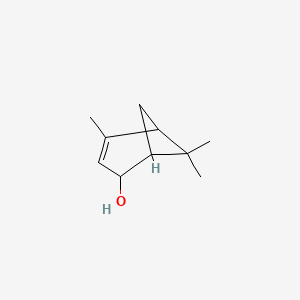

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)



